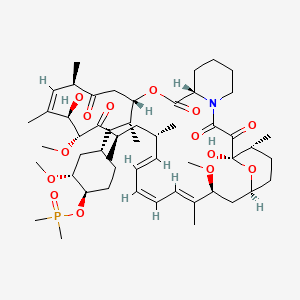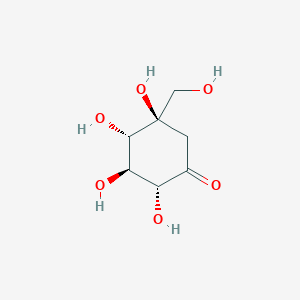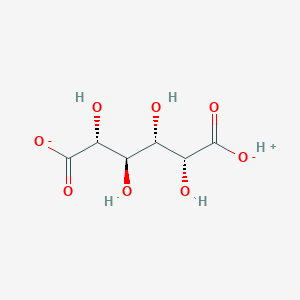
L-altrarate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-altrarate(1-) is an altrarate(1-). It has a role as a bacterial metabolite. It is a conjugate base of a L-altraric acid. It is a conjugate acid of a L-altrarate(2-). It is an enantiomer of a D-altrarate(1-).
Applications De Recherche Scientifique
Scientific Research Applications of L-Altrarate(1-)
Liver Health and Hepatoprotective Effects
- Agrimonia eupatoria L. extract showed a significant reduction in alanine transaminase (ALT) levels, indicating hepatoprotective properties (Cho et al., 2018).
- The oral iron chelator deferiprone was studied for safety and its effects on liver enzymes. It showed a decrease in ALT levels under certain conditions, indicating a potential for liver health improvement (Cohen et al., 2000).
Antioxidant and Anti-Inflammatory Properties
- Tribulus terrestris L. was found to have protective effects in diabetes, potentially mediated by inhibiting oxidative stress, as indicated by decreased levels of malondialdehyde (MDA) in liver (Amin et al., 2006).
- A study on the methanolic extract of Liquidambar styraciflua L. leaves revealed its hepatoprotective and antioxidant activities in liver-damaged rats, indicating its potential for liver health improvement (Eid et al., 2015).
Effects on Enzyme Levels
- L-carnitine supplementation significantly improved circulating ALT, AST, and GGTP levels, suggesting a positive effect on liver function (Pirmadah et al., 2019).
Impact on Cardiovascular and Arterial Health
- The compound 3-phenacyl-4,5-dimethylthiazolium chloride (ALT-711) improved arterial and ventricular function and optimized ventriculo-vascular coupling in older primates, indicating a potential role in cardiovascular health (Vaitkevicius et al., 2001).
Propriétés
Nom du produit |
L-altrarate(1-) |
|---|---|
Formule moléculaire |
C6H9O8- |
Poids moléculaire |
209.13 g/mol |
Nom IUPAC |
hydron;(2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3-,4-/m1/s1 |
Clé InChI |
DSLZVSRJTYRBFB-GJPGBQJBSA-M |
SMILES isomérique |
[H+].[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |
SMILES canonique |
[H+].C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Synonymes |
L-talarate talaric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
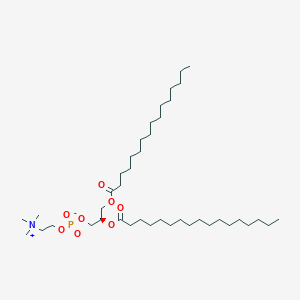
![(7R)-7-isopropenyl-4-methyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B1265237.png)
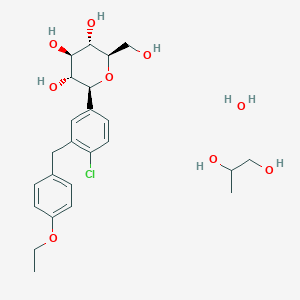
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->6)]hexopyranoside](/img/structure/B1265243.png)
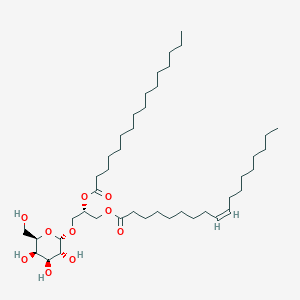
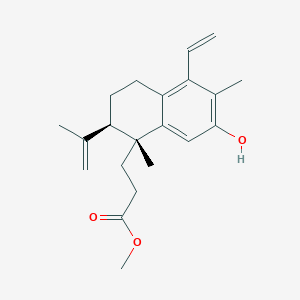
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)
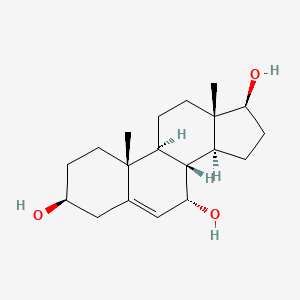
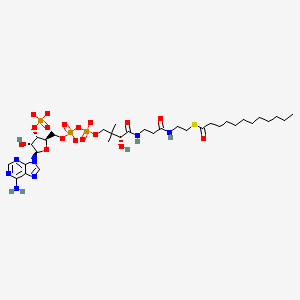
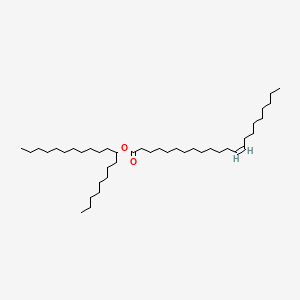
![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
